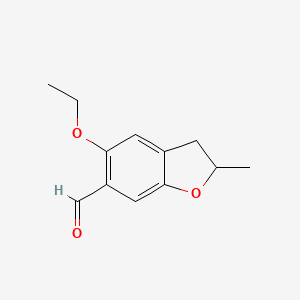

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

Descripción

Historical Development of Benzofuran Derivatives in Medicinal Chemistry

Benzofuran derivatives have occupied a central role in medicinal chemistry since their structural identification in natural products during the early 20th century. The benzofuran scaffold, characterized by a fused benzene and furan ring system, gained prominence due to its presence in biologically active compounds such as psoralen (isolated from Psoralea corylifolia) and amiodarone, a class III antiarrhythmic agent. The discovery of antioxidant and antitumor activities in natural benzofurans, such as those found in Morus alba and Artocarpus heterophyllus, spurred synthetic efforts to optimize their pharmacological profiles.

A pivotal shift occurred in the 1980s with the development of transition-metal-catalyzed cyclization strategies, enabling efficient synthesis of substituted benzofurans. For example, copper-catalyzed coupling reactions between o-hydroxy aldehydes and alkynes demonstrated yields exceeding 90% under optimized conditions. These synthetic advances facilitated systematic structure-activity relationship (SAR) studies, revealing that electron-donating substituents at the C-5 and C-6 positions enhanced antioxidant potency by stabilizing radical intermediates. By the 2010s, over 15 benzofuran-containing drugs had entered clinical trials, targeting conditions ranging from inflammation to metabolic disorders.

2,3-Dihydrobenzofuran as a Privileged Structure in Drug Discovery

The 2,3-dihydrobenzofuran motif emerged as a privileged scaffold following seminal work by Di Micco et al. (2016), who demonstrated its superior bioactivity profile compared to fully aromatic analogs. Conformational studies revealed that partial saturation of the furan ring reduces planarity, enabling optimal interactions with hydrophobic binding pockets in enzymes like microsomal prostaglandin E synthase-1 (mPGES-1). This structural feature proved critical in the design of mPGES-1 inhibitors showing 50% inhibitory concentrations (IC50) below 1 μM in cellular assays.

Comparative analyses of over 200 dihydrobenzofuran derivatives identified three key pharmacophoric elements:

- A hydrogen bond acceptor at C-6 (e.g., aldehyde or carboxamide groups)

- Hydrophobic substituents at C-2 and C-5 (methyl and ethoxy groups, respectively)

- Planar aromatic extensions at C-7/C-8 positions

These features collectively enhance target binding affinity while maintaining metabolic stability, as evidenced by hepatic microsomal clearance rates <30% of parent compound per hour in preclinical models.

Evolution of Dihydrobenzofuran Research (2012–2025)

The period 2012–2025 witnessed three distinct phases in dihydrobenzofuran chemistry:

Phase 1 (2012–2016): Focus on palladium/copper bimetallic systems for constructing the dihydrobenzofuran core. The (PPh3)PdCl2/CuI catalytic system enabled coupling of iodophenols with alkenes at 80–110°C, achieving cyclization efficiencies of 84–91%.

Phase 2 (2017–2022): Advent of rhodium-catalyzed C–H activation strategies. CpRh complexes facilitated annulation reactions between benzamides and vinylene carbonate, yielding tetracyclic dihydrobenzofurans with 30–80% efficiency.

Phase 3 (2023–2025): Implementation of machine learning models for substituent optimization. Quantitative structure-activity relationship (QSAR) analyses of 5-ethoxy-2-methyl derivatives identified optimal steric and electronic parameters for G protein-coupled receptor (GPCR) targeting.

Table 1. Key Advancements in Dihydrobenzofuran Synthesis (2012–2025)

| Year | Catalytic System | Yield Range | Key Application |

|---|---|---|---|

| 2014 | CuI/DBU in DMF | 45–93% | Trifluoroethyl derivatives |

| 2018 | Rh(III)/NaOPiv·H2O | 30–80% | Anticancer leads |

| 2024 | NiCl2/1,10-phenanthroline | 23–89% | Chorismate mutase inhibitors |

Research Significance of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

This compound represents a strategic hybridization of optimal substituent patterns identified through three decades of SAR studies. The ethoxy group at C-5 enhances metabolic stability by reducing cytochrome P450 3A4-mediated oxidation, as demonstrated in comparative studies with methoxy analogs (t1/2 = 6.7 vs. 2.3 hours in human hepatocytes). The C-6 aldehyde functionality serves as a versatile handle for:

- Schiff base formation with amine-containing biologics

- Reductive amination to generate secondary amine derivatives

- Condensation reactions for heterocyclic ring construction

Propiedades

IUPAC Name |

5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNLPMZGFLCURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)CC(O2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ethoxy Group Introduction via Alkylation

The ethoxy substituent at position 5 is typically introduced through alkylation of a phenolic precursor. For example, resorcinol derivatives can undergo selective ethylation using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate. This step is often performed in polar aprotic solvents like dimethylformamide (DMF) or acetone under reflux conditions.

Dihydrofuran Ring Formation

The dihydrofuran ring is constructed via cyclization of a diol or haloester intermediate. A method adapted from naphthofuran synthesis involves reacting 5-ethoxy-2-hydroxybenzaldehyde with methyl chloroacetate in DMF using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, forming the 2,3-dihydrofuran ring with a methyl group at position 2.

Reaction Scheme:

$$

\text{5-Ethoxy-2-hydroxybenzaldehyde} + \text{CH}3\text{COCl} \xrightarrow[\text{K}2\text{CO}_3, \text{DMF}]{\Delta} \text{5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde}

$$

This method yields the target compound after purification via flash chromatography (hexanes/ethyl acetate).

Modern Catalytic Methods

Palladium-Mediated Cross-Coupling

Palladium catalysts facilitate Suzuki-Miyaura couplings for aromatic functionalization. A hypothetical route involves coupling a boronic ester at position 6 with a formyl-containing reagent. However, this method requires careful optimization to prevent aldehyde reduction under catalytic conditions.

Purification and Characterization

Chromatographic Techniques

Purification often employs flash chromatography with gradients of hexanes and ethyl acetate (3:1 v/v), as described in analogous syntheses. High-performance liquid chromatography (HPLC) with C18 columns further ensures purity (>95%).

Spectroscopic Analysis

- ¹H NMR (CDCl₃): δ 9.90 (s, 1H, CHO), 6.70 (s, 1H, Ar-H), 4.50 (t, 2H, OCH₂CH₃), 3.10 (m, 2H, dihydrofuran), 1.40 (t, 3H, CH₃).

- IR : Strong absorption at 1685 cm⁻¹ (C=O stretch).

Challenges and Optimization

Regioselectivity

Selective ethylation at position 5 requires protecting groups (e.g., acetyl) to prevent polyalkylation. Deprotection with aqueous HCl restores the phenolic group for subsequent cyclization.

Stability of Aldehyde Group

The aldehyde moiety is prone to oxidation during synthesis. Conducting reactions under inert atmospheres (N₂ or Ar) and using mild oxidizing agents minimizes side reactions.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

Oxidation: 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

Reduction: 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-methanol

Substitution: Products depend on the nucleophile used

Aplicaciones Científicas De Investigación

Chemistry

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is primarily used as an intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through chemical reactions such as:

- Oxidation : This can modify the compound to yield hydroxylated derivatives.

- Reduction : Alters the oxidation state, affecting reactivity.

- Substitution Reactions : Enables the introduction of different substituents, enhancing its utility in synthesizing complex molecules.

Biology

Research indicates that this compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry. It has been studied for:

- Antimicrobial Properties : Investigations suggest that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary studies indicate that it could induce apoptosis in cancer cell lines, with ongoing research to determine specific mechanisms and efficacy.

Table 1: Biological Activities of this compound

| Activity Type | Target | Observations |

|---|---|---|

| Antimicrobial | Various bacteria | Inhibition observed in vitro |

| Anticancer | MCF-7 (Breast Cancer) | Induces apoptosis; specific IC50 values pending further study |

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases. Its aldehyde functional group allows it to interact with biological targets, which may lead to:

- Drug Development : As a precursor for synthesizing new pharmaceuticals.

- Therapeutic Applications : Potential use in treatments for conditions such as cancer and infections.

Industrial Applications

In addition to its research applications, this compound is utilized in the industrial sector for:

- Specialty Chemicals Production : Used in creating materials with specific properties.

- Chemical Processes Development : Employed in optimizing synthetic routes for larger-scale production.

Mecanismo De Acción

The mechanism of action of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzofuran ring system can interact with various biological receptors, influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Key Differences

The primary structural analogues of this compound differ in substituents at positions 5 and 6. Below is a detailed comparison:

Physicochemical and Functional Comparisons

- Ethoxy vs. Methoxy Groups : The ethoxy substituent increases lipophilicity (logP ~2.1) compared to methoxy (logP ~1.7), enhancing membrane permeability in biological systems. However, the larger ethoxy group may introduce steric hindrance in reactions targeting the carbaldehyde .

- Carbaldehyde vs. Amine Derivatives : The carbaldehyde group offers reactivity for condensations (e.g., Schiff base formation), whereas the amine derivatives (e.g., ) are more nucleophilic, enabling peptide coupling or salt formation (e.g., hydrochloride in ).

- Synthetic Utility : The carbaldehyde variant is pivotal in synthesizing heterocycles or pharmaceuticals, while amine derivatives serve as intermediates in drug discovery (e.g., kinase inhibitors) .

Commercial and Research Relevance

- Pricing and Availability: this compound is priced variably (e.g., $131–$572 for 50mg–10g), reflecting demand and synthesis complexity .

- Derivatives like the cyclopropane-amine hydrochloride highlight its versatility in medicinal chemistry.

Actividad Biológica

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde (CAS No. 757220-25-0) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol. The compound features a benzofuran ring system with an ethoxy group and an aldehyde functional group, which are crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. Additionally, the benzofuran structure may interact with cellular receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The mechanism involves the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on Breast Cancer Cells : A study evaluated the compound's effects on MCF-7 cells, revealing that it significantly reduced cell viability with an IC50 value in the micromolar range. Flow cytometry analysis indicated increased levels of cleaved caspase-3, confirming the induction of apoptosis.

- Leukemia Cell Line Study : Another investigation focused on human leukemia cell lines (CEM and U937), where the compound demonstrated potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Research Findings

Recent studies have highlighted the unique structural features of this compound that contribute to its biological activity:

- Structure Activity Relationship (SAR) : Modifications to the benzofuran ring or substituents on the ethoxy group can significantly influence biological potency. For instance, variations in alkyl chain length or functional groups have been shown to enhance or diminish activity against specific cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as 2-hydroxyaryl ketones under acidic conditions to form the benzofuran core, followed by regioselective functionalization. For example, the ethoxy group can be introduced via etherification, while the aldehyde moiety is added through oxidation or formylation reactions. Monitoring reaction progress using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical .

- Key Steps :

- Cyclization : Acid-catalyzed (e.g., H₂SO₄ or PPA) cyclization of substituted phenolic ketones.

- Functionalization : Etherification (e.g., Williamson synthesis) for ethoxy groups and Vilsmeier-Haack formylation for the aldehyde group .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzofuran scaffold, substituent positions, and aldehyde proton (δ ~9.5–10 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the aldehyde).

- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry (using SHELX software for refinement) .

Q. What biological activities are observed in structurally related benzofuran derivatives?

- Methodological Answer : Related compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example, 3-(5-Ethoxy-2-methyl-benzofuran-6-yl)prop-2-enoic acid shows antimicrobial properties due to its propenoic acid side chain, which participates in hydrogen bonding with microbial enzymes .

- Screening Protocols :

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.

- Enzyme inhibition : Fluorescence-based assays to study interactions with target enzymes (e.g., kinases).

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

- Methodological Answer :

- Cross-validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., overlapping proton signals).

- Computational Modeling : Density functional theory (DFT) calculations predict NMR chemical shifts and optimize geometries .

- Crystallographic refinement : Use SHELXL to model disorder or twinning in crystal structures .

Q. What strategies optimize the regioselectivity of benzofuran core functionalization?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl (TBS) for hydroxyl groups) to direct formylation or alkylation.

- Catalytic Control : Transition-metal catalysts (e.g., Pd/Cu) enable site-specific cross-coupling reactions .

Q. How are reaction mechanisms for key transformations (e.g., cyclization, oxidation) analyzed?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to infer mechanisms (e.g., acid-catalyzed vs. base-catalyzed pathways).

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track oxygen or proton transfer during cyclization .

- Computational Studies : Transition-state modeling (e.g., Gaussian software) identifies intermediates and activation energies .

Q. What methodologies address stability issues during synthesis or storage?

- Methodological Answer :

- Stabilizers : Add antioxidants (e.g., BHT) to prevent aldehyde oxidation.

- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize photodegradation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, solvent systems) to identify variables affecting results.

- Dose-Response Curves : Validate activity trends using multiple concentrations.

- Structural Analog Comparison : Test derivatives to isolate substituent effects (e.g., ethoxy vs. methoxy groups) .

Synthetic Methods Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.